N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a fluorophenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves the cyclization of 2-aminothiophenols with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with phosgene, chloroformates, or urea to form the benzothiazole ring . Another method involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . These reactions are usually carried out under reflux conditions in solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reductive reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfonyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide
- N-[(2Z)-4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(1-piperidinylsulfonyl)benzamide
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14FN3O2S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O2S/c19-12-5-1-3-7-14(12)22-10-11(9-16(22)23)17(24)21-18-20-13-6-2-4-8-15(13)25-18/h1-8,11H,9-10H2,(H,20,21,24) |
InChI Key |
ZKDUVWQXMQVKED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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